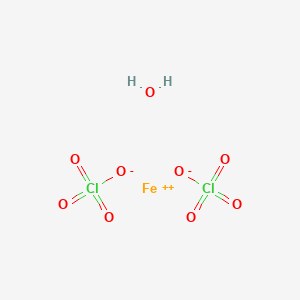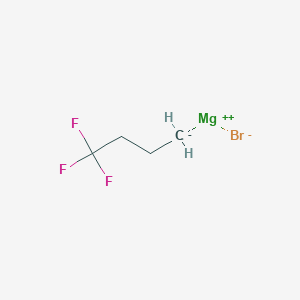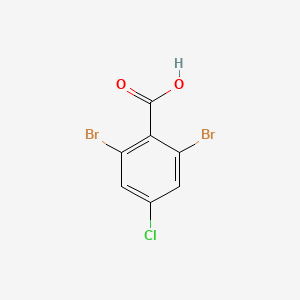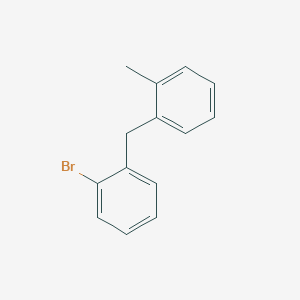
1-Bromo-2-(2-methylbenzyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-2-(2-methylbenzyl)benzene” is also known as “o-Xylene, α-bromo-”, “α-Bromo-o-xylene”, “α-Bromo-ortho-xylene”, “o-Methylbenzyl bromide”, “o-Xylyl bromide”, “1-(Bromomethyl)-2-methylbenzene”, “2-(Bromomethyl)toluene”, “2-Methylbenzyl bromide”, “2-Xylyl bromide”, “o-(Bromomethyl)toluene”, and “NSC 60145”. It has a molecular formula of C8H9Br and a molecular weight of 185.061 .
Synthesis Analysis
The synthesis of “1-Bromo-2-(2-methylbenzyl)benzene” involves multiple steps. The first step is a Friedel Crafts acylation, followed by a conversion from the acyl group to an alkane, and finally a nitration .Molecular Structure Analysis
The IUPAC Standard InChI for “1-Bromo-2-(2-methylbenzyl)benzene” isInChI=1S/C8H9Br/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3 . The structure is available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis
The chemical reactions of “1-Bromo-2-(2-methylbenzyl)benzene” involve electrophilic aromatic substitution reactions. The benzene ring is attacked by an electrophile, resulting in the substitution of hydrogens .Physical And Chemical Properties Analysis
“1-Bromo-2-(2-methylbenzyl)benzene” is a liquid . It has a boiling temperature of 454.6 ± 0.4 K .Scientific Research Applications
Synthesis and Fluorescence Properties
1-Bromo-4-(2,2-diphenylvinyl)benzene was synthesized via the Wittig-Horner reaction, demonstrating the utility of bromobenzene derivatives in preparing compounds with significant photoluminescence properties. This compound exhibits aggregation-induced emission (AIE) peculiarities, highlighting its potential in materials science for developing new fluorescent materials (Liang Zuo-qi, 2015).
Liquid-phase Oxidation Catalysis
The catalysis of liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system represents another application, producing benzyl acetates and benzaldehydes with high selectivity. This research underscores the role of bromobenzene derivatives in facilitating selective oxidation reactions, a critical process in organic synthesis (T. Okada & Y. Kamiya, 1981).
X-Ray Structure Determination
The X-ray structure determinations of bromo- and/or bromomethylsubstituted benzenes, including compounds with bromomethyl groups, highlight the significance of these derivatives in crystallography and molecular structure analysis. Such studies are essential for understanding the molecular interactions and structural features of bromobenzene derivatives (P. Jones, P. Kuś & I. Dix, 2012).
Carbonic Anhydrase Inhibition
Research on novel bromophenols, including derivatives of bromobenzene, has identified their inhibitory effects on human carbonic anhydrase isozymes. This discovery opens up possibilities for using bromobenzene derivatives as scaffolds in designing inhibitors for treating conditions like glaucoma and epilepsy (Halis T Balaydın et al., 2012).
Organic Synthesis and Medicinal Chemistry
The synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives, starting from bromobenzene compounds, demonstrate their utility in medicinal chemistry for the development of novel drug candidates. This illustrates the broader applications of bromobenzene derivatives in synthesizing biologically active molecules (H. Bi, 2015).
Mechanism of Action
properties
IUPAC Name |
1-bromo-2-[(2-methylphenyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-11-6-2-3-7-12(11)10-13-8-4-5-9-14(13)15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUONNNIHIDVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00748596 |
Source


|
| Record name | 1-Bromo-2-[(2-methylphenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00748596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(2-methylbenzyl)benzene | |
CAS RN |
88521-08-8 |
Source


|
| Record name | 1-Bromo-2-[(2-methylphenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00748596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)
![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)
![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)
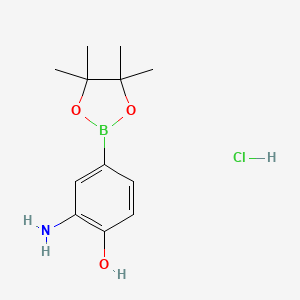
![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)
